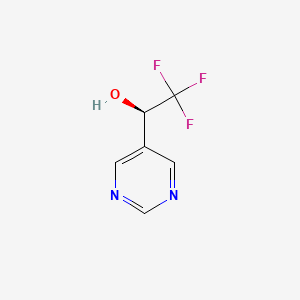
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with trifluoromethylating agents. One common method includes the use of trifluoroacetic acid and a suitable reducing agent to introduce the trifluoromethyl group onto the pyrimidine ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process often involves crystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl derivatives, while reduction could produce trifluoroethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1r)-1-(pyrimidin-5-yl)ethan-1-ol: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
(1r)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol: Contains additional pyrimidine rings, which may alter its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in (1r)-2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-ol makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical and biological properties, enhancing its potential for various applications.
Eigenschaften
Molekularformel |
C6H5F3N2O |
|---|---|
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-pyrimidin-5-ylethanol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-1-10-3-11-2-4/h1-3,5,12H/t5-/m1/s1 |
InChI-Schlüssel |
XLSLRVOMHOCSJL-RXMQYKEDSA-N |
Isomerische SMILES |
C1=C(C=NC=N1)[C@H](C(F)(F)F)O |
Kanonische SMILES |
C1=C(C=NC=N1)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















